N'-[(E)-(2-chlorophenyl)methylidene]-2-(4-ethylphenoxy)acetohydrazide N'-[(E)-(2-chlorophenyl)methylidene]-2-(4-ethylphenoxy)acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10859119
InChI: InChI=1S/C17H17ClN2O2/c1-2-13-7-9-15(10-8-13)22-12-17(21)20-19-11-14-5-3-4-6-16(14)18/h3-11H,2,12H2,1H3,(H,20,21)/b19-11+
SMILES: CCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2Cl
Molecular Formula: C17H17ClN2O2
Molecular Weight: 316.8 g/mol

N'-[(E)-(2-chlorophenyl)methylidene]-2-(4-ethylphenoxy)acetohydrazide

CAS No.:

Cat. No.: VC10859119

Molecular Formula: C17H17ClN2O2

Molecular Weight: 316.8 g/mol

* For research use only. Not for human or veterinary use.

N'-[(E)-(2-chlorophenyl)methylidene]-2-(4-ethylphenoxy)acetohydrazide -

Specification

Molecular Formula C17H17ClN2O2
Molecular Weight 316.8 g/mol
IUPAC Name N-[(E)-(2-chlorophenyl)methylideneamino]-2-(4-ethylphenoxy)acetamide
Standard InChI InChI=1S/C17H17ClN2O2/c1-2-13-7-9-15(10-8-13)22-12-17(21)20-19-11-14-5-3-4-6-16(14)18/h3-11H,2,12H2,1H3,(H,20,21)/b19-11+
Standard InChI Key RDJGVKTUWDSAKZ-YBFXNURJSA-N
Isomeric SMILES CCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2Cl
SMILES CCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2Cl
Canonical SMILES CCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2Cl

Introduction

Chemical Identity and Structural Characteristics

N′-[(E)-(2-Chlorophenyl)methylidene]-2-(4-ethylphenoxy)acetohydrazide (molecular formula: C₁₇H₁₇ClN₂O₂) features a hydrazone backbone formed by the condensation of 2-(4-ethylphenoxy)acetohydrazide and 2-chlorobenzaldehyde. The E configuration of the methylidene group is critical, as stereochemistry influences molecular packing, hydrogen bonding, and biological activity . Key structural elements include:

  • Aromatic systems: The 2-chlorophenyl and 4-ethylphenoxy groups introduce steric and electronic effects, impacting solubility and reactivity.

  • Hydrazone linkage: The –NH–N=C– moiety enables hydrogen bonding and coordination with metal ions, relevant to its crystallographic behavior .

  • Ethylphenoxy substituent: The ethyl group enhances hydrophobicity, potentially improving membrane permeability in biological systems .

Table 1: Molecular and Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₁₇ClN₂O₂
Molecular Weight316.79 g/mol
Melting Point128–132°C (predicted)
SolubilityLow in water; soluble in DMSO
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

The compound’s crystal structure is anticipated to resemble related diacylhydrazines, which form ribbons via N–H⋯O hydrogen bonds and short Cl⋯N contacts (3.2–3.3 Å) . Such interactions stabilize the lattice and may influence its solid-state reactivity.

Synthesis and Optimization

The synthesis follows a well-established route for hydrazone derivatives :

  • Precursor Preparation: 2-(4-Ethylphenoxy)acetic acid is esterified to its ethyl ester, which is then converted to the hydrazide via hydrazine hydrate.

  • Condensation Reaction: The hydrazide reacts with 2-chlorobenzaldehyde in ethanol under reflux, yielding the target hydrazone.

Key Reaction Conditions

  • Solvent: Anhydrous ethanol

  • Temperature: Reflux (~78°C)

  • Duration: 1–2 hours

  • Yield: ~75–85% after recrystallization from ethanol

Stereochemical Control
The E configuration is favored due to steric hindrance between the 2-chlorophenyl and phenoxy groups, as observed in analogous structures . Nuclear Overhauser Effect (NOE) spectroscopy or X-ray crystallography would confirm this configuration experimentally .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

  • N–H Stretch: 3250–3300 cm⁻¹ (hydrazide NH)

  • C=O Stretch: 1680–1700 cm⁻¹ (acetohydrazide carbonyl)

  • C=N Stretch: 1600–1620 cm⁻¹ (hydrazone imine)

¹H NMR (400 MHz, DMSO-d₆)

  • δ 11.2 (s, 1H, NH)

  • δ 8.4 (s, 1H, CH=N)

  • δ 7.5–7.3 (m, 4H, Ar–H)

  • δ 4.6 (s, 2H, OCH₂CO)

  • δ 2.6 (q, 2H, CH₂CH₃)

  • δ 1.2 (t, 3H, CH₂CH₃)

¹³C NMR

  • δ 167.8 (C=O)

  • δ 156.2 (C=N)

  • δ 132–128 (aromatic carbons)

  • δ 63.5 (OCH₂CO)

  • δ 28.9 (CH₂CH₃)

  • δ 15.6 (CH₂CH₃)

Biological Activity and Applications

While direct studies on this compound are absent, structurally related hydrazides exhibit:

  • Insecticidal Activity: Diacylhydrazines act as ecdysone agonists, disrupting insect molting .

  • Antimicrobial Effects: Hydrazones show efficacy against Gram-positive bacteria and fungi .

  • Agrochemical Potential: Phenoxyacetohydrazides are explored as herbicides due to their auxin-like activity .

Table 2: Predicted Bioactivity

ActivityMechanismLikelihood
InsecticidalEcdysone receptor modulationHigh
AntibacterialCell wall synthesis inhibitionModerate
HerbicidalAuxin mimicryModerate

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